(1R)-1-(2-Bromo-4,5-dimethoxyphenyl)propan-1-amine;hydrochloride
Description
Properties
IUPAC Name |
(1R)-1-(2-bromo-4,5-dimethoxyphenyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO2.ClH/c1-4-9(13)7-5-10(14-2)11(15-3)6-8(7)12;/h5-6,9H,4,13H2,1-3H3;1H/t9-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYJYRENHSRKMRL-SBSPUUFOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=C(C=C1Br)OC)OC)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C1=CC(=C(C=C1Br)OC)OC)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(2-Bromo-4,5-dimethoxyphenyl)propan-1-amine;hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of 4,5-dimethoxyphenylpropan-1-amine, followed by the resolution of the racemic mixture to obtain the (1R)-enantiomer. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of specific catalysts or reagents to facilitate the bromination and resolution steps. The hydrochloride salt formation is typically carried out in an aqueous medium to ensure complete conversion and easy isolation of the product.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(2-Bromo-4,5-dimethoxyphenyl)propan-1-amine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming a debrominated product.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction and substitution reactions can produce debrominated or substituted derivatives, respectively.
Scientific Research Applications
Research has indicated that (1R)-1-(2-Bromo-4,5-dimethoxyphenyl)propan-1-amine;hydrochloride may exhibit various pharmacological effects due to its structural characteristics. Key areas of investigation include:
- Neuropharmacology : The compound is predicted to interact with neurotransmitter receptors, potentially influencing mood and cognitive functions. Computational models suggest its efficacy against neurodegenerative disorders.
- Anticancer Activity : Similar compounds have demonstrated the ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction. For instance, related compounds have shown IC50 values in the low micromolar range against various cancer cell lines.
- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases. Research indicates that related compounds can reduce inflammation markers in vitro.
Case Studies
Several studies have highlighted the potential applications of this compound:
Mechanism of Action
The mechanism of action of (1R)-1-(2-Bromo-4,5-dimethoxyphenyl)propan-1-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine atom and methoxy groups may influence its binding affinity and selectivity towards these targets. The compound may modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Phenylpropan-1-amine Derivatives
Compound A : (R)-1-(3,5-Difluorophenyl)propan-1-amine Hydrochloride
- Formula : C₉H₁₂ClF₂N
- MW : 207.65 g/mol
- Substituents : Two fluorine atoms at the 3- and 5-positions of the phenyl ring.
- Lipophilicity: LogP ~1.9 (predicted), lower than the target compound (LogP ~2.5) due to reduced halogen size and absence of methoxy groups .
Compound B : (1R)-1-(3,4-Dichlorophenyl)propan-1-amine Hydrochloride
- Formula : C₉H₁₂Cl₃N
- MW : 248.56 g/mol
- Substituents : Chlorine atoms at 3- and 4-positions.
- Key Differences :
Compound C : 1-(2-Fluorophenyl)propan-1-amine Hydrochloride
- Formula : C₉H₁₃ClFN
- MW : 189.66 g/mol
- Substituents : Single fluorine at the 2-position.
- Solubility: Lower aqueous solubility than the target compound due to fewer polar groups .
Methoxy-Substituted Analogs
Compound D : (R)-1-(4-Bromo-2-methoxyphenyl)propan-1-amine
- Formula: C₁₀H₁₄BrNO
- MW : 260.13 g/mol (free base).
- Substituents : Bromine at 4-position and methoxy at 2-position.
- Key Differences :
Pharmaceutically Relevant Analogs
Compound E : Cinacalcet Hydrochloride
- Formula : C₂₂H₂₂F₃N·HCl
- MW : 393.87 g/mol
- Substituents : Naphthyl group and trifluoromethylphenyl moiety.
- Key Differences :
- Pharmacology : Cinacalcet is a calcimimetic agent targeting calcium-sensing receptors, whereas the target compound’s bromo-dimethoxy structure lacks the naphthyl group critical for this activity.
- Lipophilicity : Higher LogP (~4.2) due to the naphthyl system, enhancing blood-brain barrier penetration compared to the target compound .
Comparative Data Table
| Property | Target Compound | Compound A | Compound B | Compound E |
|---|---|---|---|---|
| Molecular Weight | 310.62 | 207.65 | 248.56 | 393.87 |
| Halogen Substituents | Br (2-position) | F (3,5) | Cl (3,4) | CF₃ |
| Methoxy Groups | 4,5-dimethoxy | None | None | None |
| Predicted LogP | 2.5 | 1.9 | 2.8 | 4.2 |
| Key Applications | Research chemical | Pharma intermediate | Agrochems | Calcimimetic drug |
Research Findings and Implications
- Electronic Effects : Bromine’s electron-withdrawing nature in the target compound may enhance binding to electron-rich receptors, while methoxy groups improve solubility .
- Metabolic Stability : Brominated aromatics generally exhibit slower oxidative metabolism compared to chlorinated or fluorinated analogs, as seen in rodent hepatocyte assays .
- Synthetic Challenges: The 4,5-dimethoxy substitution complicates regioselective synthesis, requiring multi-step protection/deprotection strategies, unlike mono-substituted analogs .
Biological Activity
(1R)-1-(2-Bromo-4,5-dimethoxyphenyl)propan-1-amine; hydrochloride, commonly referred to as a bromo-dimethoxyphenyl derivative, has attracted attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, receptor interactions, and relevant case studies.
Chemical Structure and Properties
The compound features a bromo substituent on a dimethoxyphenyl ring, which is linked to a propan-1-amine moiety. This structural configuration is significant for its interaction with various biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of various derivatives related to this compound. For instance, derivatives with similar structural motifs have shown promising results against a range of pathogens:
| Compound | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| 7b | 0.22 - 0.25 μg/mL | Not specified |
| Ciprofloxacin | Not specified | Not specified |
These compounds exhibited significant inhibition zones in agar diffusion tests, demonstrating their effectiveness against bacterial strains such as Staphylococcus aureus and Staphylococcus epidermidis .
Receptor Binding and Pharmacodynamics
The pharmacological profile of (1R)-1-(2-Bromo-4,5-dimethoxyphenyl)propan-1-amine; hydrochloride suggests potential interactions with neurotransmitter receptors. Preliminary data indicate that similar compounds may act as selective serotonin reuptake inhibitors (SSRIs), impacting serotonin levels in the brain. This mechanism is crucial for developing treatments for mood disorders and anxiety .
Case Studies
A notable case study involved the evaluation of a closely related compound's effects on anxiety-like behavior in animal models. The study demonstrated that administration resulted in decreased anxiety levels, as measured by elevated plus maze tests and open field tests. The compound's ability to modulate serotonin pathways was hypothesized to contribute to these behavioral changes .
Toxicological Profile
Toxicological assessments are critical for understanding the safety profile of (1R)-1-(2-Bromo-4,5-dimethoxyphenyl)propan-1-amine; hydrochloride. In vitro studies indicated low hemolytic activity (% lysis ranging from 3.23% to 15.22%), suggesting minimal cytotoxic effects on red blood cells compared to standard toxic agents . Further investigations into its effects on liver and kidney function are warranted.
Q & A
Basic: What synthetic strategies are recommended for preparing (1R)-1-(2-Bromo-4,5-dimethoxyphenyl)propan-1-amine hydrochloride?
Methodological Answer:
The synthesis typically involves sequential bromination, methoxylation, and stereoselective amine formation. Key steps include:
- Bromination: Introduce the bromine substituent at the 2-position of a dimethoxybenzene precursor using reagents like N-bromosuccinimide (NBS) under controlled conditions.
- Chiral Amine Formation: Employ asymmetric reduction (e.g., using chiral catalysts like BINAP-Ru complexes) or enzymatic resolution to achieve the (1R)-configuration.
- Salt Preparation: React the free amine with HCl in a polar solvent (e.g., ethanol) to yield the hydrochloride salt.
Reference: Similar protocols for structurally related brominated aryl amines are detailed in and , emphasizing the use of chiral intermediates and salt formation .
Advanced: How can enantiomeric purity be rigorously validated during synthesis?
Methodological Answer:
Enantiomeric excess (ee) can be determined via:
- Chiral HPLC: Use columns like Chiralpak IA/IB with mobile phases optimized for resolution (e.g., hexane:isopropanol with 0.1% trifluoroacetic acid).
- Polarimetry: Compare optical rotation values against a pure enantiomer standard.
- NMR with Chiral Shift Reagents: Employ europium-based reagents to induce diastereomeric splitting in proton NMR spectra.
Reference: highlights enantiomeric analysis using chiral chromatography and NMR for cyclopropane-containing amines .
Basic: What spectroscopic techniques are critical for structural characterization?
Methodological Answer:
- NMR Spectroscopy: 1H and 13C NMR confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm, methoxy groups at δ 3.7–3.9 ppm) and stereochemistry.
- Mass Spectrometry (HRMS): Validate molecular weight (e.g., C₁₁H₁₅BrClNO₂ requires m/z 324.02 for [M+H]+).
- IR Spectroscopy: Identify amine hydrochloride stretches (N–H at ~2500 cm⁻¹, C–Br at ~600 cm⁻¹).
Reference: and provide analogous characterization data for methoxy-substituted amines .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Reproducibility Checks: Standardize assay conditions (pH, temperature, solvent) and validate compound purity (HPLC ≥98%).
- Solubility Optimization: Use DMSO/cosolvent systems to ensure consistent bioavailability.
- Receptor Binding Studies: Conduct competitive binding assays (e.g., radioligand displacement) to confirm target engagement.
Reference: and emphasize impurity profiling and assay standardization to mitigate data variability .
Basic: What experimental design principles optimize synthesis yield?
Methodological Answer:
- Design of Experiments (DoE): Vary parameters (temperature, catalyst loading, reaction time) using factorial designs to identify optimal conditions.
- Flow Chemistry: Implement continuous-flow reactors (e.g., microreactors) for precise control of exothermic steps.
- In-line Analytics: Use FTIR or UV-vis probes for real-time monitoring of intermediates.
Reference: demonstrates DoE applications in flow-chemistry syntheses .
Advanced: What advanced strategies study neurotransmitter system interactions?
Methodological Answer:
- Radioligand Binding Assays: Use [³H]-labeled analogs to quantify affinity (Ki) for serotonin/dopamine receptors.
- Electrophysiology: Perform patch-clamp recordings on neuronal cells to assess functional modulation (e.g., ion channel inhibition).
- Molecular Dynamics (MD) Simulations: Model docking poses with receptors (e.g., 5-HT2A) to predict binding modes.
Reference: discusses neurotransmitter interactions for chiral amines with structural similarities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
